1,1-Diphenylguanidine;hydroiodide
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Overview
Description
1,1-Diphenylguanidine;hydroiodide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound is particularly noted for its use as a complexing agent in the detection of metals and organic bases, as well as an accelerator in the vulcanization of rubber .
Mechanism of Action
Target of Action
1,1-Diphenylguanidine;hydroiodide, also known as Z3670333591, is primarily used as a complexing agent in the detection of metals and organic bases . It is also used as an accelerator in the vulcanization of rubber . The primary targets of this compound are therefore metals and organic bases in the detection process, and rubber in the vulcanization process .
Mode of Action
It is known that in the vulcanization of rubber, it acts as an accelerator, speeding up the cross-linking process that hardens the rubber .
Biochemical Pathways
It is involved in the vulcanization process of rubber, which is a complex biochemical pathway involving various reactions .
Result of Action
The primary result of the action of this compound (Z3670333591) is the detection of metals and organic bases, and the acceleration of the vulcanization process of rubber . This results in hardened rubber products and the identification of specific metals and organic bases .
Action Environment
The action of this compound (Z3670333591) can be influenced by various environmental factors. For instance, the efficiency of the vulcanization process can be affected by temperature and pressure .
Biochemical Analysis
Biochemical Properties
1,1-Diphenylguanidine hydroiodide interacts with various enzymes, proteins, and other biomolecules. It is a complexing agent used in the detection of metals and organic bases
Cellular Effects
It is known to be a dermatological sensitizer and allergen
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It has been detected in human urine samples, indicating its presence in the body over time .
Subcellular Localization
Information about any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenylguanidine;hydroiodide typically involves the reaction of diphenylamine with cyanamide under acidic conditions. This reaction forms diphenylguanidine, which is then treated with hydroiodic acid to produce the hydroiodide salt .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction is typically carried out at elevated temperatures and pressures to accelerate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenylguanidine;hydroiodide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced to form diphenylamine and other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diphenylguanidine oxide, while reduction may produce diphenylamine.
Scientific Research Applications
1,1-Diphenylguanidine;hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as a complexing agent in the detection of metals and organic bases.
Biology: The compound is studied for its potential biological activities, including its role as a dermatological sensitizer and allergen.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of allergic contact dermatitis.
Industry: It is widely used as an accelerator in the vulcanization of rubber, improving the mechanical properties of rubber products
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenylguanidine: Similar in structure but lacks the hydroiodide component.
6PPD-Quinone: Another compound used in the rubber industry, known for its role in tire manufacturing.
Uniqueness
1,1-Diphenylguanidine;hydroiodide is unique due to its dual role as both a complexing agent and a vulcanization accelerator. Its ability to form stable complexes with metals and organic bases makes it particularly valuable in analytical chemistry, while its role in rubber vulcanization enhances the durability and performance of rubber products .
Properties
IUPAC Name |
1,1-diphenylguanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3.HI/c14-13(15)16(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H3,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUUJHFUZXBVZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=N)N.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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